1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Drugs and Intermediates : 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid serves as an important intermediate for synthesizing various drugs. For instance, Liu et al. (2015) describe a method to synthesize a derivative of this compound, showcasing its importance in drug development processes (Liu, Pei, Xue, Li, & Wu, 2015).
Structure and Properties Analysis : Shtabova et al. (2005) determined the structure of a related compound, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, through experimental and quantum-chemical methods. This highlights the significance of these compounds in structural chemistry (Shtabova, Shaposhnikov, Mel’nikova, Tselinskii, Nather, Traulsen, & Friedrichsen, 2005).
Antimicrobial Potential : Maji and Haldar (2017) synthesized a derivative of this compound and found it to have significant antibacterial activity, especially against Gram-positive and Gram-negative pathogens including Vibrio cholerae (Maji & Haldar, 2017).
Luminescence in Metal Complexes : Zhao et al. (2014) studied complexes formed with 1-Phenyl-1H-1,2,3-triazole derivatives and metals like Cd and Zn. These complexes exhibited interesting luminescence properties, indicating potential applications in material science (Zhao, Zhou, Feng, Wei, & Wang, 2014).
Synthesis of Triazole-Based Scaffolds : Ferrini et al. (2015) described the use of a related compound, 5-amino-1,2,3-triazole-4-carboxylic acid, in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This underscores the compound's role in developing novel bioactive molecules (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Anticancer Activity : Pokhodylo, Shyyka, and Matiychuk (2013) conducted anticancer screening of several 1,2,3-triazole derivatives and found that some compounds showed remarkable activity against different cancer cell lines, highlighting the potential of triazole derivatives in cancer treatment (Pokhodylo, Shyyka, & Matiychuk, 2013).
Mechanism of Action
Target of Action
It is known that the nitrogen atoms (n1 and n2) of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid involves interactions with its targets, leading to changes in their function. The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s function, affecting the biochemical pathways in which the enzyme is involved.
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid has been found to interact with enzymes such as carbonic anhydrase-II . The compounds exhibit inhibitory potential through direct binding with the active site residues of the enzyme . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with enzymes at the molecular level. For instance, it has been found to inhibit the carbonic anhydrase-II enzyme through direct binding with the active site residues .
Metabolic Pathways
Triazole compounds are known to play a vital role in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-phenyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNBQRMKJSODLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384322 | |
Record name | 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15966-72-0 | |
Record name | 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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